molecular formula C17H19NO2 B12607626 N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide CAS No. 918107-08-1

N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide

Cat. No.: B12607626
CAS No.: 918107-08-1
M. Wt: 269.34 g/mol
InChI Key: HORYXXPWKSSMRB-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide is an organic compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various fields such as analytical chemistry, chelation therapy, and mineral processing . The compound’s structure consists of a phenyl group attached to a propanamide backbone, with an ethyl group at the para position of the phenyl ring and a hydroxylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide typically involves the reaction of 4-ethylphenylamine with 3-phenylpropanoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. The use of automated systems and real-time monitoring ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine moiety can be oxidized to form the corresponding nitroso compound.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide involves its ability to chelate metal ions. The hydroxylamine moiety forms a stable complex with metal ions, which can inhibit the activity of metalloenzymes by blocking their active sites . This chelation process can disrupt various biological pathways, making the compound useful in both therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylhydroxylamine: Similar in structure but lacks the ethyl group on the phenyl ring.

    N-Hydroxy-3-phenylpropanamide: Similar backbone but lacks the ethyl group on the phenyl ring.

    4-Ethylphenylhydroxylamine: Similar in structure but lacks the propanamide moiety.

Uniqueness

N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide is unique due to the presence of both the ethyl group on the phenyl ring and the hydroxylamine moiety. This combination enhances its ability to form stable metal complexes and provides distinct chemical reactivity compared to its analogs .

Properties

CAS No.

918107-08-1

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(4-ethylphenyl)-N-hydroxy-3-phenylpropanamide

InChI

InChI=1S/C17H19NO2/c1-2-14-8-11-16(12-9-14)18(20)17(19)13-10-15-6-4-3-5-7-15/h3-9,11-12,20H,2,10,13H2,1H3

InChI Key

HORYXXPWKSSMRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(C(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

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